molecular formula C10H5F3N2O2 B13325363 3-(Trifluoromethyl)-5-(1,2,4-oxadiazol-3-yl)benzaldehyde

3-(Trifluoromethyl)-5-(1,2,4-oxadiazol-3-yl)benzaldehyde

Cat. No.: B13325363
M. Wt: 242.15 g/mol
InChI Key: OQPIVOBCNVBUFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Trifluoromethyl)-5-(1,2,4-oxadiazol-3-yl)benzaldehyde is a chemical compound that features a trifluoromethyl group and an oxadiazole ring attached to a benzaldehyde core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Trifluoromethyl)-5-(1,2,4-oxadiazol-3-yl)benzaldehyde typically involves the formation of the oxadiazole ring followed by the introduction of the trifluoromethyl group. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of hydrazides with aldehydes in the presence of oxidizing agents can yield oxadiazoles .

Industrial Production Methods

Industrial production methods for this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production. The use of advanced purification techniques, such as chromatography, ensures the removal of impurities and the isolation of the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(Trifluoromethyl)-5-(1,2,4-oxadiazol-3-yl)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to substitute the trifluoromethyl group.

Major Products Formed

    Oxidation: Formation of 3-(Trifluoromethyl)-5-(1,2,4-oxadiazol-3-yl)benzoic acid.

    Reduction: Formation of 3-(Trifluoromethyl)-5-(1,2,4-oxadiazol-3-yl)benzyl alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Trifluoromethyl)-5-(1,2,4-oxadiazol-3-yl)benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Trifluoromethyl)-5-(1,2,4-oxadiazol-3-yl)benzaldehyde involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to a cascade of biochemical events. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Trifluoromethyl)-4-(1,2,4-oxadiazol-3-yl)benzaldehyde
  • 4-(Trifluoromethyl)-2-(1,2,4-oxadiazol-3-yl)benzaldehyde

Uniqueness

3-(Trifluoromethyl)-5-(1,2,4-oxadiazol-3-yl)benzaldehyde is unique due to the specific positioning of the trifluoromethyl and oxadiazole groups on the benzaldehyde core. This unique arrangement can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H5F3N2O2

Molecular Weight

242.15 g/mol

IUPAC Name

3-(1,2,4-oxadiazol-3-yl)-5-(trifluoromethyl)benzaldehyde

InChI

InChI=1S/C10H5F3N2O2/c11-10(12,13)8-2-6(4-16)1-7(3-8)9-14-5-17-15-9/h1-5H

InChI Key

OQPIVOBCNVBUFU-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1C2=NOC=N2)C(F)(F)F)C=O

Origin of Product

United States

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